Fluoromethyl phenyl sulfide

概要

説明

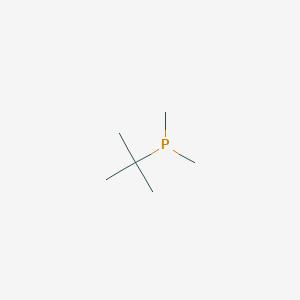

Fluoromethyl phenyl sulfide, also known as Phenyl trifluoromethyl sulfide, is a chemical compound with the formula C7H5F3S . It has a molecular weight of 178.175 .

Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

This compound may participate in fluoroalkylation reactions. In these reactions, fluorine substitution can dramatically influence the chemical outcome . Fluoroalkylation, which involves the transfer of a fluoroalkyl group to a substrate, is a straightforward and efficient method for the synthesis of organofluorine compounds .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a density of 1.249 g/mL at 25 °C . It has a refractive index of n20/D 1.466 .科学的研究の応用

Synthesis of Fluoroalkenes

Fluoromethyl phenyl sulfide is a significant intermediate in the synthesis of fluoroalkenes. It's involved in reactions with diethylaminosulfur trifluoride to produce fluoromethyl phenyl sulfone, a key reagent in this process. These reactions are integral in halogenation and fluorination processes, contributing to advancements in organic synthesis (J. McCarthy, D. Matthews, J. Paolini, 2003).

Facilitating Synthesis of α-Monofluoromethyl Alcohols

The compound plays a pivotal role in the nucleophilic monofluoromethylations of aldehydes, using derivatives like fluoromethyl phenyl sulfone or fluorobis(sulfonyl)methanes. It's part of a synthetic approach toward β-monofluorinated alcohols, enhancing the versatility and efficiency of fluoroorganic compound synthesis (G. Prakash, Nana Shao, Zhe Zhang, C. Ni, F. Wang, R. Haiges, G. Olah, 2012).

Production of Fluoromethylketones

Fluoromethyl phenyl sulfoxide has been utilized in the production of fluoromethylketones and vinyl fluorides. This involves reactions like alkylation and pyrolysis, demonstrating the compound's utility in creating diverse organic molecules, particularly in the field of organic chemistry and material science (V. Reutrakul, V. Rukachaisirikul, 1983).

Designing Fluorescent Probes

In the design of fluorescent probes for bioimaging, this compound derivatives have been employed. They are crucial in developing probes for detecting small biomolecules, demonstrating the compound's application in biomedical research and diagnostic imaging (Xiao-yan Zhu, Hao Wu, Xiaofeng Guo, Hong Wang, 2019).

Electrophilic Fluoromethylating Reagent

The compound has been explored as a component in creating novel electrophilic fluoromethylating protocols. These protocols have enhanced reactivity towards a variety of nucleophilic species, yielding difluoromethylated products. This application signifies its importance in synthetic chemistry for generating fluoroalkylated compounds (G. Prakash, Zhe Zhang, F. Wang, C. Ni, G. Olah, 2011).

Safety and Hazards

Fluoromethyl phenyl sulfide may cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Protective equipment such as gloves, eye protection, and face protection should be worn when handling this chemical .

将来の方向性

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative . The exploration of enantioselective radical flurosulfonylation is highly in demand .

特性

IUPAC Name |

fluoromethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FS/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJQWFUQFDIBLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415646 | |

| Record name | FLUOROMETHYL PHENYL SULFIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60839-94-3 | |

| Record name | FLUOROMETHYL PHENYL SULFIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thiazolo[4,5-b]pyridine, 2-(methylthio)-](/img/structure/B1624348.png)

![tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1624355.png)